molecular formula C11H27NO6P2 B12682198 ((Isononylimino)bis(methylene))bisphosphonic acid CAS No. 94248-80-3

((Isononylimino)bis(methylene))bisphosphonic acid

Cat. No.: B12682198
CAS No.: 94248-80-3
M. Wt: 331.28 g/mol
InChI Key: MNFNHHSCDJUTGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((Isononylimino)bis(methylene))bisphosphonic acid typically involves the reaction of isononylamine with formaldehyde and phosphorous acid. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

((Isononylimino)bis(methylene))bisphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acids .

Mechanism of Action

The mechanism of action of ((Isononylimino)bis(methylene))bisphosphonic acid involves its ability to bind to metal ions, particularly calcium. This binding inhibits the activity of enzymes involved in bone resorption, thereby reducing bone loss. The compound’s molecular targets include enzymes like farnesyl pyrophosphate synthase, which plays a crucial role in bone metabolism .

Comparison with Similar Compounds

Similar Compounds

  • ((Isononylimino)bis(methylene))bisphosphonic acid
  • This compound
  • This compound

Uniqueness

This compound is unique due to its specific structure, which includes a tertiary amine and multiple phosphonate groups. This structure allows it to effectively bind to metal ions and inhibit bone resorption, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

94248-80-3

Molecular Formula

C11H27NO6P2

Molecular Weight

331.28 g/mol

IUPAC Name

[7-methyloctyl(phosphonomethyl)amino]methylphosphonic acid

InChI

InChI=1S/C11H27NO6P2/c1-11(2)7-5-3-4-6-8-12(9-19(13,14)15)10-20(16,17)18/h11H,3-10H2,1-2H3,(H2,13,14,15)(H2,16,17,18)

InChI Key

MNFNHHSCDJUTGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCN(CP(=O)(O)O)CP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.